An In-Depth Technical Guide to Ethyl 4-amino-6-chloro-5-fluoronicotinate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 4-amino-6-chloro-5-fluoronicotinate: A Key Intermediate in Modern Drug Discovery
CAS Number: 2454397-74-9
Introduction: The Strategic Importance of a Fluorinated Nicotinate Building Block
Ethyl 4-amino-6-chloro-5-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic substitution pattern, featuring amino, chloro, and fluoro groups on the nicotinic acid scaffold, renders it a versatile precursor for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 4-amino-6-chloro-5-fluoronicotinate, with a focus on its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ethyl 4-amino-6-chloro-5-fluoronicotinate is essential for its effective use in synthesis and for the characterization of its derivatives. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2454397-74-9 | [1][2] |
| Molecular Formula | C₈H₈ClFN₂O₂ | [3] |
| Molecular Weight | 218.61 g/mol | [3] |
| IUPAC Name | ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate | [3] |
| Appearance | Solid | - |
| Purity | Typically >98% | [2] |
Characterization of Ethyl 4-amino-6-chloro-5-fluoronicotinate is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. While specific spectra are proprietary to manufacturers, several suppliers confirm the availability of such data upon request.[4]
Synthesis and Mechanistic Considerations
While a definitive, publicly available, step-by-step synthesis protocol for Ethyl 4-amino-6-chloro-5-fluoronicotinate is not extensively documented in peer-reviewed literature, its structure suggests a plausible synthetic strategy based on established pyridine chemistry. A likely approach involves a multi-step sequence starting from a readily available pyridine precursor. The synthesis of the non-fluorinated analog, Ethyl 4-amino-6-chloronicotinate, provides a valuable template for understanding the potential reaction pathways.
A logical, though not explicitly verified, synthetic workflow is proposed below:
Figure 1: A plausible synthetic workflow for Ethyl 4-amino-6-chloro-5-fluoronicotinate.
Causality in Experimental Choices:
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Halogenation: The introduction of chloro and fluoro groups at specific positions is crucial for the desired reactivity and biological activity of the final products. The sequence of these additions would be critical to control regioselectivity.
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Nitration: The nitro group serves as a precursor to the essential amino group. Its introduction is a standard method in aromatic chemistry.
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Esterification: The ethyl ester provides a stable functional group that can be later hydrolyzed or modified as needed in subsequent synthetic steps.
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Reduction: The reduction of the nitro group to an amine is a key transformation, yielding the final product. Various reducing agents could be employed, with the choice depending on the desired yield and purity.
Applications in Drug Discovery and Development
The primary value of Ethyl 4-amino-6-chloro-5-fluoronicotinate lies in its role as a key intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making it a versatile scaffold for building drug-like molecules.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[5] The structure of Ethyl 4-amino-6-chloro-5-fluoronicotinate is well-suited for the synthesis of kinase inhibitors, which often feature a heterocyclic core that can interact with the ATP-binding site of the kinase. The amino group can be used to build out different side chains to enhance potency and selectivity, while the chloro and fluoro groups can be exploited for further coupling reactions or to fine-tune the electronic properties of the molecule.
A generalized workflow illustrating the use of this intermediate in kinase inhibitor synthesis is presented below:
Figure 2: Generalized workflow for the synthesis of kinase inhibitors.
Self-Validating Protocol Design:
Each step in a synthetic sequence utilizing Ethyl 4-amino-6-chloro-5-fluoronicotinate must be carefully monitored to ensure the desired outcome. This involves:
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In-process controls: Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction and confirm the formation of the desired product.
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Intermediate characterization: After each key transformation, the intermediate product should be isolated and thoroughly characterized (e.g., by NMR and MS) to confirm its structure and purity before proceeding to the next step.
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Yield and purity optimization: Reaction conditions (e.g., temperature, solvent, catalyst) should be systematically varied to maximize the yield and purity of each step.
Safety and Handling
Ethyl 4-amino-6-chloro-5-fluoronicotinate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 4-amino-6-chloro-5-fluoronicotinate is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique combination of functional groups, particularly the presence of fluorine, makes it a valuable precursor for the development of kinase inhibitors and other biologically active molecules. As the demand for new and more effective drugs continues to grow, the utility of such highly functionalized intermediates is expected to increase, further solidifying the central role of Ethyl 4-amino-6-chloro-5-fluoronicotinate in the drug discovery and development landscape.
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